molecular formula C7H8N2O2S B12088616 {6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol

{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol

Cat. No.: B12088616
M. Wt: 184.22 g/mol
InChI Key: KAFZURQKDNMDPC-UHFFFAOYSA-N
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Description

{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol is a chemical compound with the molecular formula C₇H₈N₂O₂S and a molecular weight of 184.22 g/mol . This compound is characterized by the presence of an imidazo-thiazole ring system, which is substituted with a methoxy group at the 6-position and a hydroxymethyl group at the 5-position. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the imidazo-thiazole ring system .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The imidazo-thiazole ring system is known to interact with nucleophilic sites on proteins, thereby modulating their activity. Additionally, the methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    {6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol: Similar structure but with a methyl group instead of a methoxy group.

    {6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methanol: Similar structure but with a chloro group instead of a methoxy group.

    {6-Hydroxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs .

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

(6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl)methanol

InChI

InChI=1S/C7H8N2O2S/c1-11-6-5(4-10)9-2-3-12-7(9)8-6/h2-3,10H,4H2,1H3

InChI Key

KAFZURQKDNMDPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N2C=CSC2=N1)CO

Origin of Product

United States

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